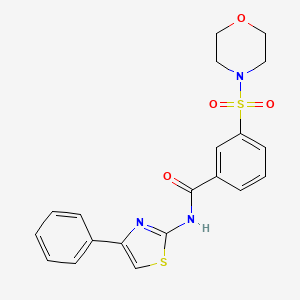

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBCMIWHZNNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzamide core, followed by the introduction of the morpholinosulfonyl group and the phenylthiazolyl group through various organic reactions. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide and Thiazole Moieties

Key structural analogs differ in the sulfonamide substituent or modifications to the thiazole ring. These variations influence electronic, steric, and solubility properties, as summarized below:

Physicochemical and Drug-Likeness Properties

The morpholine group in the target compound improves aqueous solubility compared to pyrrolidine or diethyl analogs, making it more favorable for oral bioavailability .

Biological Activity

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic compound characterized by a complex structure that includes a benzamide core, a morpholinosulfonyl group, and a phenylthiazole moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 419.51 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or modulating receptor functions, leading to alterations in cellular pathways and biological responses.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in this compound may contribute to its effectiveness against various bacterial strains. In vitro studies have demonstrated that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. The morpholinosulfonyl group is believed to play a crucial role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

3. Anticancer Activity

The compound has been investigated for its anticancer effects, particularly in cell lines expressing Bcl-2 proteins. Studies have shown that certain analogs exhibit cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring are critical for enhancing anticancer activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, revealed an inhibitory effect on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential therapeutic application in managing inflammatory diseases.

Q & A

Q. Critical Conditions :

- Temperature : 80–100°C for cyclization steps.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) for amide bond formation .

Which analytical techniques are essential for characterizing the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and morpholinosulfonyl group (δ 3.5–3.7 ppm for morpholine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.12) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

What initial biological screening methods are used to evaluate the compound’s activity?

Q. Basic

- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

How does the morpholinosulfonyl group influence the compound’s reactivity and biological activity?

Advanced

The sulfonyl group enhances electrophilicity , facilitating interactions with nucleophilic residues (e.g., cysteine in enzymes). Morpholine improves solubility and modulates pharmacokinetics. Key findings:

- SAR Studies : Removal of the sulfonyl group reduces kinase inhibition by >50% .

- Stability : The morpholine ring resists metabolic degradation in liver microsome assays .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

- Assay Validation : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic effects .

- Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to calibrate activity .

What strategies optimize the synthesis of derivatives with improved metabolic stability?

Q. Advanced

- Isotere Replacement : Substitute the morpholine ring with piperazine to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester groups at the benzamide position for slow hydrolysis in vivo .

- Green Chemistry : Use flow reactors to enhance yield (85→92%) and reduce by-products .

How do computational methods aid in understanding the compound’s mechanism of action?

Q. Advanced

- Molecular Docking : Predict binding poses with EGFR (PDB ID: 1M17) using AutoDock Vina. The benzamide group forms hydrogen bonds with Thr766, while the thiazole interacts hydrophobically .

- MD Simulations : Reveal stable binding over 100 ns, with RMSD <2 Å for the protein-ligand complex .

What are the common by-products in synthesis, and how are they mitigated?

Q. Advanced

- By-Products :

- Desulfonylated Product : Due to acidic hydrolysis; minimized by maintaining pH >7 .

- Thiazole Ring Oxidation : Prevented using inert atmospheres (N₂/Ar) during coupling .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes >90% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.